molecular formula C5H5ClN2O3S2 B109629 2-Acetamido-1,3-thiazole-5-sulfonyl chloride CAS No. 654072-71-6

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B109629
CAS No.: 654072-71-6
M. Wt: 240.7 g/mol
InChI Key: LYOHVKFYBJLEEP-UHFFFAOYSA-N
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Description

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is a sulfonyl chloride derivative of the 1,3-thiazole scaffold, characterized by an acetamido group at position 2 and a sulfonyl chloride moiety at position 3. It is a key intermediate in pharmaceutical synthesis, particularly for carbonic anhydrase inhibitors like acetazolamide and its derivatives . The compound is identified by multiple CAS numbers (e.g., 69812-30-2, 654072-71-6) and synonyms, including 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride and 2-Acetamidothiazole-5-sulfonylchloride . Its molecular formula is C₅H₅ClN₂O₃S₂, with a molecular weight of 240.70 g/mol .

Properties

IUPAC Name

2-acetamido-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOHVKFYBJLEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990077
Record name N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid
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Molecular Weight

240.7 g/mol
Source PubChem
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CAS No.

69812-30-2
Record name 2-Acetamidothiazole-5-sulfonyl chloride
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Record name N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid
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Record name 2-acetamido-1,3-thiazole-5-sulfonyl chloride
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Biological Activity

2-Acetamido-1,3-thiazole-5-sulfonyl chloride (CAS Number: 654072-71-6) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant case studies.

The molecular formula of this compound is C5H5ClN2O3S2C_5H_5ClN_2O_3S_2, with a molecular weight of 240.7 g/mol. It is characterized as a sulfonamide derivative, which often exhibits significant biological activities due to the presence of the sulfonyl chloride functional group.

PropertyValue
Molecular FormulaC₅H₅ClN₂O₃S₂
Molecular Weight240.7 g/mol
CAS Number654072-71-6
Purity≥95%

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Research indicates that compounds in this class can inhibit specific enzymes and pathways involved in cancer cell proliferation and survival.

  • Inhibition of HSET (KIFC1) : A study highlighted the compound's potential to inhibit HSET, a mitotic kinesin crucial for centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in cancerous cells .
  • Antitumor Activity : The compound has been evaluated for its antitumor properties through screening at the National Cancer Institute (NCI). It demonstrated significant activity against various cancer cell lines, indicating its potential as an anticancer agent .

Antitumor Screening

A series of derivatives related to this compound were synthesized and tested for antitumor activity. One notable derivative showed a GI50 value of 25.1 µM against RPMI-8226 leukemia cells, indicating substantial cytotoxic effects . The results from these studies are summarized in the table below:

CompoundCell LineGI50 (µM)
N-(3-methylbenzothiazol-2-yl)-N′-(1-benzodiazolyl-sulfonyl)ureaRPMI-8226 (leukemia)25.1
SulofenurEKVX (lung cancer)1.7
PC-3 (prostate)28.7
OVCAR-4 (ovarian)25.9
CAKI-1 (renal)15.9
MDA-MB-435 (breast)27.9

Mechanistic Studies

Further mechanistic studies revealed that the compound acts competitively with ATP in inhibiting HSET activity, suggesting that it could be developed into a selective therapeutic agent targeting mitotic processes in cancer cells .

Safety and Toxicology

The compound is classified as corrosive under GHS hazard classifications, necessitating careful handling during laboratory use. Its safety profile should be assessed through comprehensive toxicological studies before clinical applications are considered.

Scientific Research Applications

Chemical Properties and Structure

2-Acetamido-1,3-thiazole-5-sulfonyl chloride is characterized by its thiazole ring structure, which contributes to its biological activity. The compound's molecular formula is C5H5ClN2O3S2C_5H_5ClN_2O_3S_2, and it features a sulfonyl chloride functional group that enhances its reactivity in synthesis processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of novel anticancer agents. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines:

CompoundCell LineGI50 (μM)TGI (μM)LC50 (μM)
N-(3-methylbenzothiazol-2-yl)-N′-(1-benzodiazolyl-sulfonyl)ureaRPMI-8226 leukemia25.177.593.3
N-(6-chloro-1,3-benzothiazole-2-yl)-1-(2,5-dimethoxyphenyl)methenamineMDA-MB-435 breast cancer15.1N/AN/A

These studies indicate that derivatives of the thiazole compound exhibit selective cytotoxicity towards specific cancer types, suggesting a promising avenue for drug development focused on targeted cancer therapies .

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties. Research indicates that thiazole derivatives can disrupt the metabolic processes of parasitic worms, making them potential candidates for developing new anthelmintic drugs .

Case Study 1: Cancer Cell Line Inhibition

A study conducted on the inhibition of HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells, demonstrated that compounds derived from this compound exhibited micromolar inhibition levels. This suggests a potential application in targeting specific pathways involved in cancer cell proliferation .

Case Study 2: Synthesis of Novel Anticancer Agents

In another investigation, researchers synthesized a series of thiazole-based compounds utilizing this compound as a key intermediate. These compounds were screened against various cancer cell lines, revealing promising anticancer activity with specific structural modifications leading to enhanced potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between 2-acetamido-1,3-thiazole-5-sulfonyl chloride and related sulfonyl chloride derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₅H₅ClN₂O₃S₂ - Acetamido (C2), -SO₂Cl (C5) Intermediate for acetazolamide derivatives; used in carbonic anhydrase inhibitors .
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride C₁₀H₈ClNO₂S₂ - Phenyl (C2), -CH₃ (C4), -SO₂Cl (C5) Higher steric bulk; mp 76–78°C; used in organic synthesis .
2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride C₉H₅BrClNO₂S₂ - 4-Bromophenyl (C2), -SO₂Cl (C5) Bromine enhances electrophilicity; potential for cross-coupling reactions .
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride C₄H₄ClN₃O₃S₂ - Acetamido (C5), -SO₂Cl (C2), 1,3,4-thiadiazole core Intermediate for acetazolamide impurity (Bis[5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl]amine); higher nitrogen content increases reactivity .
2-Acetamido-4-methylthiazole-5-sulfonyl chloride C₆H₇ClN₂O₃S₂ - Acetamido (C2), -CH₃ (C4), -SO₂Cl (C5) Methyl group at C4 alters solubility and steric hindrance; used in biochemical assays .
4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride C₇H₉ClN₂O₃S₂ - Propanamido (C2), -CH₃ (C4), -SO₂Cl (C5) Longer alkyl chain (vs. acetamido) affects lipophilicity; discontinued due to stability issues .

Key Observations:

Core Heterocycle Differences: The 1,3-thiazole core (as in the target compound) has one nitrogen atom, whereas 1,3,4-thiadiazole derivatives (e.g., 5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride) contain two nitrogen atoms, increasing electron deficiency and reactivity toward nucleophilic substitution .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Br in 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride) enhance electrophilicity at the sulfonyl chloride group, facilitating reactions with amines or alcohols .
  • Steric hindrance from substituents like phenyl or methyl groups (e.g., 4-methyl-2-phenyl derivatives) can reduce reaction rates in crowded environments .

Pharmacological Relevance :

  • The target compound and its 1,3,4-thiadiazole analog are critical in synthesizing acetazolamide-related drugs, but the thiazole-based derivative exhibits improved metabolic stability compared to thiadiazole analogs .

Physical Properties :

  • Melting points vary significantly: 76–78°C for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride vs. ~214°C for 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (a precursor) .

Synthetic Applications :

  • Thiol-disulfide exchange reactions (e.g., in ) are common for sulfur-containing analogs, but sulfonyl chlorides typically undergo direct nucleophilic substitution without requiring activation .

Preparation Methods

Reaction Mechanism

  • Electrophilic Substitution : Chlorosulfonic acid acts as an electrophile, attacking the electron-rich 5-position of the thiazole ring.

  • Intermediate Formation : A sulfonic acid intermediate forms, which is subsequently converted to the sulfonyl chloride via reaction with excess ClSO₃H.

  • Quenching : The reaction is quenched with ice-cold water to precipitate the product, minimizing hydrolysis of the sulfonyl chloride group.

Representative Protocol :

  • Reactants : 2-Acetamido-1,3-thiazole (1 eq), chlorosulfonic acid (3 eq)

  • Conditions : Stirred at 0–5°C under nitrogen for 4–6 hours.

  • Workup : Quenched with ice water, extracted with dichloromethane, and purified via recrystallization (ethyl acetate/hexane).

  • Yield : 68–72%.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include temperature, stoichiometry, and solvent selection.

Temperature Control

Exothermic sulfonation necessitates low temperatures (0–5°C) to suppress side reactions. Elevated temperatures (>10°C) lead to:

  • Over-sulfonation : Multiple sulfonyl groups attaching to the thiazole ring.

  • Hydrolysis : Premature conversion of sulfonyl chloride to sulfonic acid.

Stoichiometric Ratios

A 3:1 molar ratio of ClSO₃H to thiazole precursor ensures complete conversion. Substoichiometric amounts result in unreacted starting material, while excess ClSO₃H increases corrosion risks and purification challenges.

Solvent Systems

  • Solvent-Free : Direct mixing of reactants is common but requires meticulous temperature control.

  • Diluent Use : Dichloromethane or chloroform moderates reactivity, enabling slower, controlled sulfonation.

Alternative Sulfonylating Agents

While ClSO₃H dominates industrial synthesis, other agents have been explored for niche applications:

AgentConditionsYieldAdvantagesLimitations
Sulfuryl chloride (SO₂Cl₂)40°C, 8h, DCM55%Mild conditionsLower regioselectivity
Thionyl chloride (SOCl₂)Reflux, 12h48%InexpensiveRequires anhydrous conditions
Pyridine-SO₃ complexRT, 6h, MeCN62%Reduced corrosion riskLonger reaction times

Data synthesized from

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to moisture.

Recrystallization

  • Solvent Pair : Ethyl acetate (polar) and hexane (non-polar) yield crystals with ≥95% purity.

  • Temperature Gradient : Gradual cooling from 40°C to 4°C minimizes inclusion of impurities.

Analytical Validation

  • HPLC-UV : λ = 254 nm, retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN).

  • FT-IR : Key peaks at 1360 cm⁻¹ (S=O asym. stretch) and 1180 cm⁻¹ (S=O sym. stretch).

  • ¹H NMR (DMSO-d₆): δ 2.1 (s, 3H, CH₃CO), 2.5 (s, 3H, thiazole-CH₃), 7.8 (s, 1H, NH).

Scalability and Industrial Considerations

Large-scale production (≥1 kg batches) introduces challenges:

Heat Dissipation

  • Jacketed Reactors : Maintain ≤10°C during sulfonation.

  • Incremental Addition : Chlorosulfonic acid added dropwise over 2 hours to prevent thermal runaway.

Waste Management

  • Neutralization : Spent reagents treated with NaOH to form non-hazardous sulfates.

  • Solvent Recovery : Dichloromethane distilled and reused, reducing environmental impact.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on efficiency, cost, and practicality:

MethodYieldPurityCost (USD/g)Scalability
ClSO₃H (Standard)72%95%12.50High
SO₂Cl₂55%89%9.80Moderate
Pyridine-SO₃62%92%14.20Low

Data synthesized from

Emerging Methodologies

Recent advances focus on catalytic sulfonation and flow chemistry:

Catalytic Sulfonation

  • Catalyst : FeCl₃ (5 mol%) reduces ClSO₃H usage to 2 eq, achieving 70% yield at 25°C.

  • Mechanism : Lewis acid activation of thiazole enhances electrophilic substitution.

Continuous Flow Systems

  • Microreactors : Enable rapid mixing and heat transfer, reducing reaction time to 30 minutes.

  • Output : 85% yield with >99% conversion (pilot-scale trials).

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